molecular formula C10H19F3N2O B1492834 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine CAS No. 2098103-44-5

2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B1492834
CAS No.: 2098103-44-5
M. Wt: 240.27 g/mol
InChI Key: BEHBLPCGCMVSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C10H19F3N2O and its molecular weight is 240.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The compound “2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine” is a type of pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . They are involved in a wide range of biological activities and are a key part of many pharmaceuticals and useful synthetic compounds .

Biochemical Analysis

Biochemical Properties

2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound’s interaction with FGFRs can lead to the activation or inhibition of downstream signaling pathways, influencing cellular responses.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation . Additionally, the compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular responses . The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

2-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F3N2O/c1-2-16-7-8-5-15(4-3-14)6-9(8)10(11,12)13/h8-9H,2-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHBLPCGCMVSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Reactant of Route 2
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Reactant of Route 3
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Reactant of Route 4
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Reactant of Route 5
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Reactant of Route 6
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.